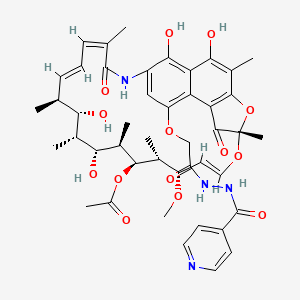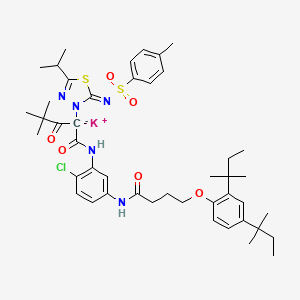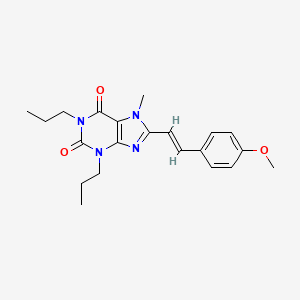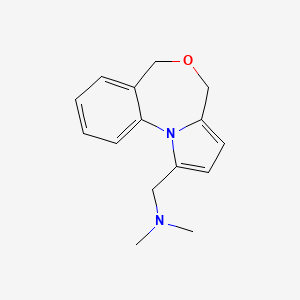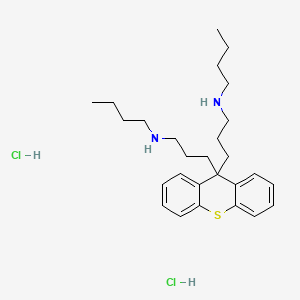
Thioxanthene-9,9-bis(propylamine), N,N'-dibutyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a thioxanthene core substituted with propylamine and dibutyl groups, and it exists as a dihydrochloride salt. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride typically involves multiple steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through cyclization reactions involving appropriate starting materials such as diphenyl sulfide derivatives.
Substitution with Propylamine:
Addition of Dibutyl Groups: The dibutyl groups are introduced via alkylation reactions, often using dibutyl halides in the presence of a base.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine or dibutyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothioxanthene derivatives.
Substitution Products: Varied depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biochemical Research: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of other chemical compounds.
作用机制
The mechanism of action of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Phenothiazine Derivatives: Structurally related compounds with a phenothiazine core.
Uniqueness: Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of propylamine and dibutyl groups differentiates it from other thioxanthene and phenothiazine derivatives, potentially leading to unique applications and activities.
This detailed overview provides a comprehensive understanding of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
102367-53-3 |
|---|---|
分子式 |
C27H42Cl2N2S |
分子量 |
497.6 g/mol |
IUPAC 名称 |
N-[3-[9-[3-(butylamino)propyl]thioxanthen-9-yl]propyl]butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C27H40N2S.2ClH/c1-3-5-19-28-21-11-17-27(18-12-22-29-20-6-4-2)23-13-7-9-15-25(23)30-26-16-10-8-14-24(26)27;;/h7-10,13-16,28-29H,3-6,11-12,17-22H2,1-2H3;2*1H |
InChI 键 |
QKSGOYKQWHXFMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCCCC1(C2=CC=CC=C2SC3=CC=CC=C31)CCCNCCCC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


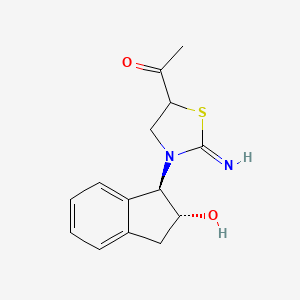
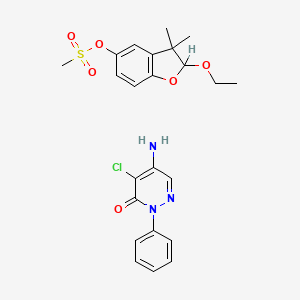

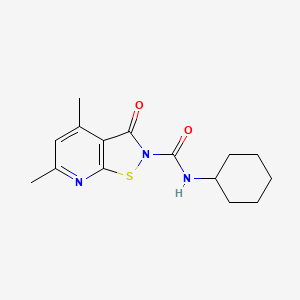
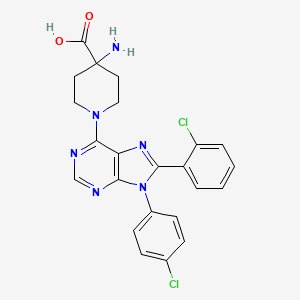
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
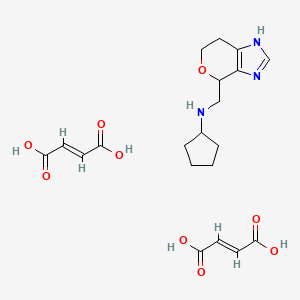
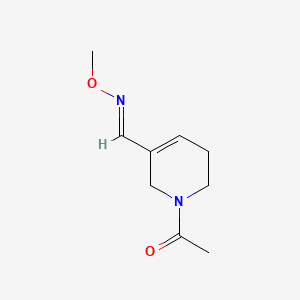
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
